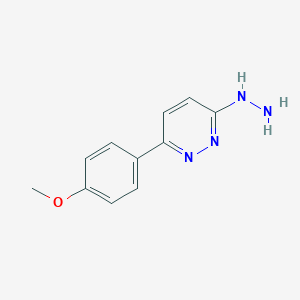

3-(p-Anisyl)-6-hydrazinopyridazine

説明

Overview of Pyridazine (B1198779) Heterocycles in Medicinal Chemistry

Pyridazine and its derivatives are pivotal nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry. rjptonline.org Their versatile structure serves as a valuable scaffold for developing new pharmacologically active agents. rjptonline.orgscholarsresearchlibrary.com

Historical Context and Evolution of Pyridazine Research

The exploration of pyridazine chemistry dates back to the late 19th century. Emil Fischer first prepared a pyridazine derivative in 1886 during his research on the Fischer indole (B1671886) synthesis, through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent heterocycle, pyridazine, was synthesized in 1895 by Tauber. sphinxsai.com Early research focused on the fundamental synthesis and properties of these compounds. sphinxsai.comacs.org Over the years, the focus has shifted towards the diverse biological activities of pyridazine derivatives, leading to the development of several drugs. rjptonline.orgwikipedia.orgjocpr.com This evolution highlights the enduring importance of the pyridazine core in the quest for novel therapeutic agents. rjptonline.org

Structural Features and Aromaticity of Pyridazines

Pyridazine, or 1,2-diazabenzene, is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. wikipedia.orgontosight.ai This arrangement of nitrogen atoms imparts unique physicochemical properties. nih.gov Pyridazine is a colorless liquid at room temperature, miscible with water, and possesses a high dipole moment. sphinxsai.comliberty.edu

The aromaticity of pyridazines is a subject of discussion. While they are classified as aromatic, the presence of the two adjacent nitrogen atoms reduces their aromatic character compared to benzene (B151609). nih.govresearchgate.net The aromaticity index (IA) for pyridazine is 79, whereas for benzene it is 100. nih.gov Some studies suggest that the N-N bond in pyridazines is a true single bond, which would challenge the classical definition of aromaticity for these molecules. researchgate.net Nevertheless, the delocalized π-system significantly influences their chemical reactivity and biological interactions. nih.govstudylib.net

Table 1: Physicochemical Properties of Pyridazine

| Property | Value |

| Molecular Formula | C4H4N2 |

| Molar Mass | 80.090 g·mol−1 |

| Appearance | Colorless liquid |

| Density | 1.107 g/cm3 |

| Melting Point | −8 °C (18 °F; 265 K) |

| Boiling Point | 208 °C (406 °F; 481 K) |

| Solubility in water | Miscible |

| pKa (of conjugate acid) | 2.3 |

Source: wikipedia.orgsphinxsai.com

Diverse Biological Activities Associated with Pyridazine Derivatives

The pyridazine scaffold is a "privileged structure" in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives. rjptonline.org These compounds have shown potential as:

Anticancer agents: Many pyridazine derivatives have been investigated for their antitumor properties. rjptonline.orgresearchgate.netnih.gov

Antihypertensive agents: The pyridazine nucleus is found in several drugs used to manage hypertension. sarpublication.comresearchgate.net

Antimicrobial agents: Derivatives have demonstrated antibacterial and antifungal activities. researchgate.netresearchgate.net

Anti-inflammatory and Analgesic agents: Some pyridazinones are marketed as non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.com

Anticonvulsant agents: Pyridazine derivatives have shown efficacy in preventing epileptic seizures. jocpr.com

Other activities: The list extends to antidiabetic, antidepressant, antiviral, and antithrombotic activities, among others. scholarsresearchlibrary.comresearchgate.netnih.gov

Introduction to Hydrazinopyridazine Scaffolds

Hydrazinopyridazines represent a significant subclass of pyridazine derivatives, incorporating a hydrazine (B178648) (-NHNH2) moiety. This addition further enhances the chemical and biological versatility of the pyridazine core.

Importance of Hydrazine Moiety in Chemical and Biological Systems

The hydrazine functional group is a powerful nucleophile and reducing agent. rsc.orgbiorxiv.org In medicinal chemistry, it serves as a crucial pharmacophore and a versatile synthetic intermediate for constructing various heterocyclic systems. mdpi.commdpi.com Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors. biorxiv.orgtaylorandfrancis.com The reactivity of the hydrazine group allows for the formation of hydrazones, which are also biologically important compounds. rroij.comnih.gov

Pharmacological Relevance of Hydrazinopyridazines

The combination of the pyridazine ring and the hydrazine group in hydrazinopyridazines results in compounds with significant pharmacological potential. These scaffolds are key components in several clinically important drugs. For instance, hydralazine, a well-known antihypertensive drug, is a hydrazinopyridazine derivative. wikipedia.orgnih.gov The presence of the hydrazine group can modulate the electronic properties and hydrogen bonding capabilities of the molecule, influencing its interaction with biological targets. nih.gov Research continues to explore the synthesis and biological evaluation of novel hydrazinopyridazine derivatives for various therapeutic applications, including anticancer and antimicrobial agents. researchgate.netacs.org

Contextualizing 3-(p-Anisyl)-6-hydrazinopyridazine within Pyridazine Chemistry

Within the extensive family of pyridazine derivatives, this compound has carved out a specific and significant niche, primarily as a key intermediate in the synthesis of bioactive molecules.

The principal distinguishing feature and primary research focus of this compound is its role as a direct precursor to Gabazine (SR-95531). wikipedia.orgrsc.org Gabazine is a potent and selective competitive antagonist of the GABA-A receptor, a crucial inhibitory neurotransmitter receptor in the central nervous system. wikipedia.orgtocris.commedchemexpress.com Due to its specific mode of action, Gabazine is an invaluable tool in neuroscience research for studying GABAergic neurotransmission and is not intended for medical use in humans due to its potential to induce convulsions. wikipedia.org

The synthesis of Gabazine typically involves the reaction of this compound with a suitable reagent to introduce the rest of the molecule's framework. rsc.orgnih.govresearchgate.net This established synthetic route solidifies the research niche of this compound as a critical building block for neuropharmacological research tools. The compound's utility lies in its bifunctional nature: the reactive hydrazine group allows for the formation of a larger, more complex molecule, while the p-anisyl group contributes to the final compound's biological activity.

The presence of the p-anisyl group (a methoxy-substituted phenyl ring) in this compound is of significant consequence for the biological activity of its downstream products, such as Gabazine. The p-anisyl moiety is a common feature in medicinal chemistry for several reasons:

Electronic Effects: The methoxy (B1213986) group is an electron-donating group, which can influence the electron distribution of the entire molecule. This can affect how the molecule binds to its biological target.

Lipophilicity and Solubility: The p-anisyl group can modulate the lipophilicity (fat-solubility) of a compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Stability: The methoxy group can sometimes protect the phenyl ring from metabolic oxidation, a common pathway for drug metabolism. This can lead to a longer duration of action.

Structure

2D Structure

特性

IUPAC Name |

[6-(4-methoxyphenyl)pyridazin-3-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-16-9-4-2-8(3-5-9)10-6-7-11(13-12)15-14-10/h2-7H,12H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGDUFOXUMFAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577853 | |

| Record name | 3-Hydrazinyl-6-(4-methoxyphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18772-76-4 | |

| Record name | 3-Hydrazinyl-6-(4-methoxyphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 P Anisyl 6 Hydrazinopyridazine and Its Analogues

Synthetic Pathways to the Pyridazine (B1198779) Core

The formation of the pyridazine ring is the foundational step in the synthesis of 3-(p-Anisyl)-6-hydrazinopyridazine. This is typically achieved through condensation reactions that form the heterocyclic structure.

Ring Closure Strategies

The classical and most direct route to the pyridazine core involves the condensation of a γ-ketoacid with hydrazine (B178648) hydrate (B1144303). psu.eduacs.org This reaction proceeds through the formation of a dihydropyridazinone intermediate, which can then be oxidized to the corresponding pyridazinone. The choice of the γ-ketoacid is crucial as it dictates the substituent at the 3-position of the resulting pyridazine ring.

Another versatile method for constructing the pyridazine ring is through a [4+2] cycloaddition reaction, also known as the Diels-Alder reaction. organic-chemistry.org This approach offers a high degree of control over the substitution pattern of the final product. Additionally, ring-closing metathesis has emerged as a modern and effective strategy for the synthesis of substituted pyridazines. rsc.org Skeletal editing of existing heterocyclic rings, such as pyridines, through sequential ring-opening and ring-closing reactions also presents a novel pathway to pyridazine derivatives. researchgate.netnih.gov

Utilization of Precursor Molecules

For the synthesis of this compound, the key precursor is 4-(p-anisyl)-4-oxobutanoic acid. This γ-ketoacid, upon reaction with hydrazine hydrate, yields 6-(p-anisyl)pyridazin-3(2H)-one. This intermediate is pivotal for the subsequent introduction of the hydrazino group.

The general synthetic route can be summarized as follows:

Formation of the Pyridazinone: The reaction of an appropriate γ-ketoacid (e.g., 4-(p-anisyl)-4-oxobutanoic acid) with hydrazine hydrate leads to the formation of the corresponding 6-substituted pyridazin-3(2H)-one. acs.org

Chlorination: The pyridazinone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the 3-chloro-6-substituted pyridazine. acs.org This step is crucial for activating the 6-position for subsequent nucleophilic substitution.

Hydrazinolysis: The final step involves the reaction of the 3-chloro-6-substituted pyridazine with hydrazine hydrate to introduce the hydrazino group at the 6-position, yielding the target compound. acs.org

A variety of precursor molecules can be employed to generate a library of 3,6-disubstituted pyridazine analogues. The following table highlights some common precursors and their resulting pyridazine structures.

| Precursor γ-Ketoacid | Resulting 6-Substituted Pyridazin-3(2H)-one |

| 4-Phenyl-4-oxobutanoic acid | 6-Phenylpyridazin-3(2H)-one |

| 4-(4-Chlorophenyl)-4-oxobutanoic acid | 6-(4-Chlorophenyl)pyridazin-3(2H)-one |

| 4-(4-Methylphenyl)-4-oxobutanoic acid | 6-(4-Methylphenyl)pyridazin-3(2H)-one |

Specific Methods for 3,6-Disubstituted Pyridazines

The synthesis of 3,6-disubstituted pyridazines can be achieved through various methods, often starting from commercially available or readily synthesized precursors. documentsdelivered.com A common strategy involves the reaction of mucochloric or mucobromic acid with substituted hydrazines. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have proven to be highly effective for the synthesis of 3-amino-6-arylpyridazines from 3-amino-6-chloropyridazine. researchgate.netnih.gov This method allows for the introduction of a wide range of aryl groups at the 6-position.

Another approach involves the reaction of 3,6-dichloropyridazine (B152260) with various nucleophiles. nih.govprepchem.com For instance, reaction with N-monoalkylbenzylamines followed by hydrazinolysis and debenzylation has been used to synthesize 3-hydrazino-6-monoalkylaminopyridazines. nih.gov

The following table summarizes some specific methods for the synthesis of 3,6-disubstituted pyridazines.

| Starting Material | Reagents | Product |

| 3,6-Dichloropyridazine | 1. N-Monoalkylbenzylamine, 2. Hydrazine hydrate, 3. Acid | 3-Hydrazino-6-monoalkylaminopyridazine nih.gov |

| 3-Amino-6-chloropyridazine | Arylboronic acid, Pd catalyst | 3-Amino-6-arylpyridazine researchgate.net |

| Maleic anhydride | Hydrazine hydrate | 3,6-Dihydroxypyridazine google.com |

Introduction of the Hydrazino Group

The introduction of the hydrazino moiety is a critical step in the synthesis of the target compound and is typically achieved through nucleophilic substitution.

Nucleophilic Substitution Reactions

The most common method for introducing the hydrazino group onto the pyridazine ring is through the nucleophilic substitution of a halogen atom, typically chlorine, at the 6-position with hydrazine hydrate. psu.eduacs.orgresearchgate.net The reaction of 3-chloro-6-(p-anisyl)pyridazine with hydrazine hydrate readily affords this compound. acs.org This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic system. The reaction of aldehydes and ketones with hydrazine to form hydrazones is also a well-established transformation in organic chemistry. libretexts.orglibretexts.org

The general reaction is as follows:

3-Chloro-6-(p-anisyl)pyridazine + NH₂NH₂·H₂O → this compound + HCl

Challenges with Reactivity and Strategies for Enhancement

While the nucleophilic substitution of chlorine with hydrazine is generally efficient, the reactivity of the pyridazine ring can sometimes pose challenges. The electron-withdrawing nature of the two adjacent nitrogen atoms makes the pyridazine ring electron-deficient and thus susceptible to nucleophilic attack. However, the reactivity can be influenced by the nature of the substituents on the ring.

Studies have shown that the cationization of the azine-nitrogen can promote nucleophilic substitution at all positions by increasing the electronegativity of the nitrogen and the electron deficiency of the ring. researchgate.net The use of high-boiling point solvents, such as ethylene (B1197577) glycol, can provide the necessary high temperatures to drive the reaction to completion, especially in less reactive systems. libretexts.org

Kinetic studies on the reactions of hydrazines with various electrophiles have provided insights into their nucleophilic reactivities. nih.govresearchgate.net These studies help in optimizing reaction conditions and choosing appropriate reagents for enhancing the efficiency of the hydrazinolysis step. For instance, while hydrazine itself is a potent nucleophile, its reactivity can be modulated by substitution on the nitrogen atoms. researchgate.net

Incorporation of the p-Anisyl Moiety

The introduction of the p-anisyl group is a critical step in the synthesis of the target compound. This is typically achieved through reactions that form a carbon-carbon bond between the pyridazine core and the anisole (B1667542) ring.

Methods for Aryl Substituent Introduction

The synthesis of 3-aryl-6-hydrazinopyridazines often begins with the creation of a 3-aryl-6-chloropyridazine intermediate. A common method involves the reaction of a 1,2-diacyl fulvene (B1219640) with hydrazine hydrate to form the aryl-substituted pyridazine. liberty.edu Another approach is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers, which can yield functionalized pyridazines, including 3-bromo-pyridazines that can subsequently be arylated. organic-chemistry.org Additionally, a TBAI/K2S2O8-promoted [4 + 2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones provides a route to trisubstituted pyridazines. organic-chemistry.org

Once the 3-aryl-6-halopyridazine is formed, the hydrazine moiety is introduced by reaction with hydrazine hydrate. For instance, 3,6-dichloropyridazine can be reacted with N-monoalkylbenzylamines, followed by treatment with hydrazine and subsequent debenzylation to yield 3-hydrazino-6-monoalkylaminopyridazines. nih.gov

The following table summarizes some common starting materials and reagents used in the synthesis of the pyridazine core.

| Starting Material | Reagent(s) | Product |

| 1,2-Diacyl fulvene | Hydrazine hydrate | Aryl substituted pyridazine liberty.edu |

| 3-Monosubstituted s-tetrazine | Silyl enol ether, Lewis acid | Functionalized pyridazine organic-chemistry.org |

| Ketene N,S-acetal | N-tosylhydrazone, TBAI/K2S2O8 | Trisubstituted pyridazine organic-chemistry.org |

| 3,6-Dichloropyridazine | N-monoalkylbenzylamine, hydrazine hydrate | 3-Hydrazino-6-monoalkylaminopyridazine nih.gov |

Stereochemical Considerations in Synthesis

The synthesis of this compound itself does not typically involve the creation of chiral centers directly on the pyridazine or anisyl rings. However, stereochemistry can become a significant factor in the synthesis of its derivatives. The planarity of the pyridazine ring and potential for restricted rotation around the C-C bond connecting the anisyl group can lead to atropisomerism, especially with bulky ortho substituents, though this is less common with the para-methoxy group. The introduction of chiral centers can also occur during the synthesis of derivatives, for example, when the hydrazine moiety is reacted with a chiral ketone or aldehyde to form a hydrazone. nih.gov The stereochemical outcome of such reactions would need to be controlled or the resulting diastereomers separated. The pyridazine ring's physicochemical properties, including its planarity and dipole moment, can influence these interactions. nih.govblumberginstitute.org

Synthesis of Derivatives and Analogues of this compound

The structural modification of this compound allows for the exploration of a wider range of chemical space and the potential for developing compounds with tailored properties.

Strategies for Structural Modification

Structural modifications can be made at several positions on the this compound scaffold. The hydrazine group is a key site for derivatization, readily reacting with various electrophiles. nih.gov The pyridazine ring itself can be further substituted, and the p-anisyl group can be replaced with other substituted aryl or heteroaryl rings. nih.govacs.org For example, various heterocyclic rings like pyrrole, pyrazole (B372694), imidazole, and thiophene (B33073) have been introduced at the 6-position of the pyridazine nucleus. nih.gov The synthesis of 6-aryl-5-oxygenated substituted pyridazinones has also been reported. nih.gov Another strategy involves the cyclization of β,γ-unsaturated hydrazones to form 1,6-dihydropyridazines, which can then be converted to pyridazines. organic-chemistry.org

Synthesis of Hydrazone Derivatives

The reaction of the hydrazino group of this compound with aldehydes and ketones is a straightforward and common method to produce a wide array of hydrazone derivatives. This nucleophilic addition-elimination reaction is typically carried out by refluxing the hydrazine with the carbonyl compound in a suitable solvent like ethanol (B145695) or dioxane. nih.govmdpi.com The resulting hydrazones possess a C=N double bond and can exist as E/Z isomers. nih.gov The synthesis of hydrazones from isatin (B1672199) and its derivatives with 3-(R-phenyl)-6-hydrazinopyridazines has been reported. nih.gov These reactions are often efficient and allow for the introduction of diverse structural motifs onto the parent molecule. minarjournal.comnih.gov

The following table provides examples of carbonyl compounds that can be reacted with this compound to form hydrazones.

| Carbonyl Compound | Solvent | Product Type |

| Aromatic aldehydes/ketones | Ethanol/Dioxane | Aromatic hydrazone nih.govmdpi.com |

| Isatin and derivatives | Not specified | Isatin-based hydrazone nih.gov |

| 3-Acetylpyridine | Not specified | Pyridinyl hydrazone mdpi.com |

| Salicylaldehyde | 1,4-Dioxane | Coumarin derivative via cyclization mdpi.com |

Synthesis of Metal Complexes involving this compound Derivatives

The hydrazone derivatives of this compound, with their multiple nitrogen and potentially oxygen donor atoms, are excellent ligands for the formation of metal complexes. researchgate.netnih.gov The synthesis of these complexes typically involves reacting the hydrazone ligand with a metal salt, such as a chloride or acetate (B1210297) salt of a transition metal, in a suitable solvent. mdpi.commdpi.com The coordination can occur through the pyridazine ring nitrogen, the imine nitrogen of the hydrazone moiety, and other donor atoms present in the structure. researchgate.net For instance, copper(II) complexes of hydrazones derived from 3-(p-anisyl-pyridazinyl-hydrazono)-5-methyl-indoline-2-one have been synthesized. nih.gov The resulting metal complexes exhibit diverse coordination geometries and properties, influenced by the nature of the metal ion and the specific structure of the hydrazone ligand. researchgate.net

Synthetic Efficiency and Yield Optimization

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions for each step. The final hydrazinolysis step is often high-yielding. For instance, the synthesis of the related precursor, 3-chloro-6-hydrazinopyridazine, from 3,6-dichloropyridazine and aqueous hydrazine is reported to achieve a yield of 85.9%. prepchem.com

Temperature Control: Carefully managing the reaction temperature during both the arylation and hydrazinolysis steps is crucial to prevent the formation of side products.

Solvent Selection: The choice of solvent can significantly impact reaction rates and yields.

Reaction Time: Optimizing the duration of the reaction ensures complete conversion of the starting materials without significant product degradation.

Catalyst Use: In some synthetic variations for related pyridazines, catalysts are employed to improve reaction efficiency and yield under milder conditions. google.com

By carefully controlling these parameters, the production of this compound can be optimized to achieve high purity and yield, which is essential for its use in further chemical syntheses.

Characterization of Synthesized Compounds

The structural confirmation and purity assessment of newly synthesized this compound are established through a combination of modern analytical techniques. These methods provide unambiguous evidence of the compound's identity and integrity.

Spectroscopic Analysis Techniques (IR, NMR, MS, UV-Vis)

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies are expected for the hydrazine and anisyl groups, as well as the pyridazine ring. nih.govmdpi.com

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Vibration Type |

| N-H (Hydrazine) | 3200 - 3400 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Methoxy) | 2850 - 2960 | Stretching |

| C=N, C=C (Aromatic Rings) | 1500 - 1650 | Stretching |

| N-H (Hydrazine) | 1590 - 1650 | Bending |

| C-O (Anisyl Ether) | 1240 - 1260 | Asymmetric Stretching |

| C-O (Anisyl Ether) | 1020 - 1040 | Symmetric Stretching |

| This table presents predicted data based on typical values for the specified functional groups in similar chemical environments. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons of the p-anisyl group (typically as an AA'BB' system in the aromatic region), the pyridazine ring protons, the methoxy (B1213986) group (a singlet around 3.8-4.0 ppm), and the exchangeable protons of the hydrazine group (NH and NH₂). researchgate.net

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the unique carbon atoms in the pyridazine and p-anisyl rings, as well as a signal for the methoxy carbon.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₂N₄O), the electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z 216. Characteristic fragment ions would result from the loss of the methoxy group (M-31), the hydrazine group (M-31), or other cleavages of the heterocyclic structure. nist.gov

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, reveals information about the electronic transitions within the conjugated π-system of the molecule. Based on structurally related hydrazinopyridine compounds, this compound is expected to exhibit multiple absorption maxima. researchgate.net For example, a similar compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, shows absorption maxima around 238, 280, and 350 nm, corresponding to π→π* and n→π* transitions within the aromatic system. researchgate.net

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values for a pure sample of this compound should align closely (typically within ±0.4%) with the calculated theoretical values.

| Element | Molecular Formula | Calculated % Composition |

| Carbon (C) | C₁₁H₁₂N₄O | 61.10% |

| Hydrogen (H) | C₁₁H₁₂N₄O | 5.59% |

| Nitrogen (N) | C₁₁H₁₂N₄O | 25.91% |

| Oxygen (O) | C₁₁H₁₂N₄O | 7.40% |

| This table contains calculated values based on the compound's molecular formula. |

Chromatographic Methods (TLC, LC)

Chromatographic techniques are essential for monitoring the progress of the synthesis, assessing the purity of the final product, and for purification.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to qualitatively monitor the conversion of reactants to products. nih.gov For this compound, silica (B1680970) gel plates are commonly used as the stationary phase. A mixture of solvents, such as ethyl acetate/hexane or chloroform/methanol, can be employed as the mobile phase. The spots are typically visualized under UV light, which is effective for UV-active compounds containing aromatic rings. nih.gov

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for the purification and quantitative analysis of the synthesized compound. researchgate.net Reversed-phase columns (e.g., C18) are frequently used, with mobile phases consisting of acetonitrile/water or methanol/water mixtures. mdpi.com This method allows for the separation of the desired product from any remaining starting materials, intermediates, or by-products, ensuring a high degree of purity.

Chemical Reactivity and Derivatization Studies of 3 P Anisyl 6 Hydrazinopyridazine

Reactions of the Hydrazino Group

The hydrazino group (-NHNH2) is the most reactive site in the molecule, readily undergoing condensation, cyclization, acylation, and alkylation reactions.

Condensation Reactions

The hydrazino group of 3-(p-Anisyl)-6-hydrazinopyridazine readily condenses with carbonyl compounds such as aldehydes and ketones to form the corresponding hydrazones. researchgate.netyoutube.com These reactions are fundamental in derivatizing the parent compound. For instance, reaction with isatin (B1672199) and its derivatives yields hydrazones which can be further converted to their copper complex salts. nih.gov

The condensation products often serve as intermediates for further transformations. The nature of the aldehyde or ketone used can influence the structure and properties of the resulting hydrazone. Aromatic aldehydes and ketones typically yield stable, linear hydrazones. researchgate.net

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| This compound | Isatin | 3-(3'-(p-anisyl)-pyridazinylhydrazono)-indoline-2-one | nih.gov |

| This compound | 1-Morpholinomethyl-isatin | 3-(3'-(p-anisyl)-pyridazinylhydrazono)-1-morpholinomethyl-indoline-2-one | nih.gov |

| 3-Hydrazinopyridazine | p-Nitrobenzaldehyde | p-Nitrobenzaldehyde hydrazone derivative | researchgate.net |

| 3-Hydrazinopyridazine | Pyruvic acid | Pyruvic acid hydrazone derivative | researchgate.net |

Cyclization Reactions Leading to Fused Heterocycles

The hydrazino moiety is a key functional group for the synthesis of various fused heterocyclic systems. These reactions often proceed through an initial condensation followed by an intramolecular cyclization.

For example, reaction with α-dicarbonyl compounds can lead to the formation of tricyclic pyridazinopyrazoloyltriazines. researchgate.net Similarly, treatment with ethyl chloroformate followed by cyclization can yield triazolo derivatives. researchgate.net The versatility of the hydrazino group allows for the construction of a wide array of fused heterocycles with potential applications in medicinal chemistry.

Table 2: Examples of Cyclization Reactions

| Reactant 1 | Reactant 2 | Fused Heterocycle Formed | Reference |

|---|---|---|---|

| 3-Hydrazinopyridazine | Phenyl isothiocyanate | 1,2,4-Triazolo derivative | researchgate.net |

| 3-Hydrazinopyridazine | Diethyl oxalate | Triazinedione derivative | researchgate.net |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Chloroacetonitrile | 4-Amino-7,8-diphenyl-1,2,4-triazino[4,3-b] nih.govnih.govresearchgate.nettriazine | researchgate.net |

Acylation and Alkylation Reactions

The nitrogen atoms of the hydrazino group are nucleophilic and can be acylated or alkylated. Acylation is typically achieved using acyl chlorides or anhydrides, while alkylating agents like alkyl halides can introduce alkyl groups. These reactions provide a straightforward method for modifying the properties of the parent molecule. For instance, acylation of related hydrazinopyridazines has been shown to be a viable synthetic route. researchgate.net

Reactions Involving the Pyridazine (B1198779) Ring

The pyridazine ring itself can also participate in chemical reactions, although it is generally less reactive than the hydrazino group.

Electrophilic Aromatic Substitution on the p-Anisyl Group

The p-anisyl group, being an activated aromatic ring due to the electron-donating methoxy (B1213986) group, is susceptible to electrophilic aromatic substitution reactions. libretexts.org These reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, would be expected to occur primarily at the positions ortho to the methoxy group. libretexts.orgmt.com The conditions for these reactions must be carefully controlled to avoid side reactions involving the pyridazine ring or the hydrazino group. The methoxy group directs incoming electrophiles to the ortho and para positions. libretexts.org Since the para position is already substituted, substitution will occur at the ortho positions.

Nucleophilic Substitution on the Pyridazine Ring

The pyridazine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups or in the presence of a good leaving group. liberty.edunih.gov In the case of this compound, a suitable leaving group at positions 3 or 6 would be required for nucleophilic substitution to occur. For example, starting from a halogenated precursor like 3,6-dichloropyridazine (B152260), sequential nucleophilic substitution with different nucleophiles is a common strategy for synthesizing substituted pyridazines. nih.gov The electron-deficient nature of the pyridazine ring facilitates these reactions. nih.gov

Reactions at Nitrogen Atoms of the Pyridazine Ring

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a key feature of this compound. The nitrogen atoms in the pyridazine ring can participate in various chemical reactions. For instance, the introduction of various heterocyclic rings, such as pyrrole, pyrazole (B372694), and imidazole, at the 6-position of the pyridazine nucleus has been accomplished through different synthetic methods. nih.gov This demonstrates the potential for modifying the pyridazine core to create new derivatives with potentially altered chemical and biological properties. One notable example is the synthesis of 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine, which has shown significant pharmacological activity. nih.gov

Formation of Coordination Compounds

The presence of multiple nitrogen atoms and the hydrazino group makes this compound and its derivatives effective ligands in coordination chemistry.

Ligand Properties of Hydrazinopyridazines

Hydrazinopyridazines, including this compound, possess excellent ligand properties due to the presence of multiple coordination sites. The hydrazino group (-NHNH2) and the nitrogen atoms of the pyridazine ring can donate lone pairs of electrons to form coordinate bonds with metal ions. The versatility of hydrazones, which can be synthesized from hydrazinopyridazines, as ligands is well-documented. jptcp.com They can coordinate with metal ions in various modes, including monodentate, bidentate, or even tridentate fashion, depending on the specific structure of the ligand and the metal ion involved. jptcp.comnih.gov The coordination can involve the imine nitrogen, carbonyl oxygen (if present in a derivative), and other functional groups. jptcp.com This flexibility allows for the formation of a wide range of metal complexes with diverse geometries and properties.

Complexation with Metal Ions (e.g., Copper)

Research has demonstrated the ability of this compound derivatives to form stable complexes with metal ions, particularly copper(II). For example, a copper complex of a hydrazone derived from this compound and 5-methyl-isatin has been synthesized and characterized. nih.gov In this complex, the copper atom is bound to two molecules of the organic ligand, specifically 3-(p-anisyl-pyridazinyl)-hydrazono-5-methyl-indoline-2-one. nih.gov The formation of such complexes is confirmed through techniques like quantitative elemental analysis and IR and UV-VIS spectral analysis. nih.govnih.gov The interaction with copper ions often leads to changes in the spectroscopic properties of the organic ligand, providing evidence of complex formation. These copper complexes have been noted for their distinct biological activities. nih.govnih.gov

Below is a table summarizing the complexation of a this compound derivative with copper:

| Ligand | Metal Ion | Resulting Complex | Key Observation |

| 3-(p-Anisyl-pyridazinyl)-hydrazono-5-methyl-indoline-2-one | Copper(II) | Copper complex salt of 3-(3'-p-anisyl-pyridazinyl-hydrazono)-5-methyl-indoline-2-one (1:2) | The copper atom binds to two molecules of the ligand. nih.gov The complex exhibits anti-inflammatory activity. nih.govnih.gov |

Biological Activities and Pharmacological Investigations

Anti-inflammatory Activity

Derivatives of 3-(p-Anisyl)-6-hydrazinopyridazine have shown notable anti-inflammatory potential in various preclinical studies. These investigations have utilized both in vivo and in vitro models to elucidate the efficacy and mechanisms of action of these compounds.

In vitro and In vivo Models for Inflammation Studies

The anti-inflammatory properties of pyridazine (B1198779) derivatives are commonly evaluated using the carrageenan-induced paw edema model in rodents, a standard in vivo assay for acute inflammation. For instance, a copper complex of a derivative, 3-(p-anisyl-pyridazinyl)-hydrazono-5-methyl-indoline-2-one, demonstrated a significant anti-inflammatory effect, achieving a 39.6% inhibition of inflammation in this model.

In vitro studies on related pyridazine and pyridazinone derivatives have provided deeper insights into their anti-inflammatory mechanisms. A common model involves the use of lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. nih.govresearchgate.netrsc.org In these assays, the ability of the compounds to inhibit the production of key pro-inflammatory mediators is quantified.

Mechanistic Insights into Anti-inflammatory Action

The anti-inflammatory action of pyridazine derivatives is believed to be multifactorial. A primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key enzyme in the synthesis of prostaglandins, important mediators of inflammation. nih.gov Molecular docking studies have suggested that some pyridazine derivatives can effectively bind to the active site of the COX-2 enzyme. nih.gov

Furthermore, these compounds have been shown to modulate the production of pro-inflammatory cytokines. Studies on LPS-stimulated macrophages have demonstrated that certain pyridazine derivatives can significantly reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO), all of which play crucial roles in the inflammatory cascade. rsc.org

Antimicrobial Activity

The 6-hydrazinopyridazine scaffold has been identified as a promising template for the development of novel antimicrobial agents. Derivatives of this compound have been investigated for their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy

Hydrazinopyridazine derivatives have been screened for their activity against both Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, studies on related pyridazine compounds have shown activity against bacteria such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Pseudomonas aeruginosa (Gram-negative). nih.gov The antibacterial activity of hydrazide-hydrazone derivatives, a class to which derivatives of the title compound belong, has been well-documented, with some compounds showing potent activity against strains like Streptococcus pneumoniae and Escherichia coli. nih.gov

| Bacterial Strain | Gram Stain | Observed Activity of Related Pyridazine Derivatives |

|---|---|---|

| Staphylococcus aureus | Positive | Active |

| Bacillus subtilis | Positive | Active |

| Streptococcus pneumoniae | Positive | Active |

| Pseudomonas aeruginosa | Negative | Active |

| Escherichia coli | Negative | Active |

Antifungal Efficacy (e.g., against Candida albicans)

Derivatives of this compound have demonstrated notable antifungal activity, particularly against the opportunistic yeast, Candida albicans. In one study, a series of synthesized hydrazones derived from 3-(R-phenyl)-6-hydrazino-pyridazine, including the p-anisyl derivative, exhibited moderate antimicrobial activity against Candida albicans.

A study on hydrazine-based compounds, which included a molecule structurally similar to the title compound (Hyd. OCH3), provided more specific data. This compound showed excellent activity against C. albicans with a Minimum Inhibitory Concentration (MIC) of 11.1 µg/mL. nih.govresearchgate.net Furthermore, this compound was also effective against drug-resistant clinical isolates of C. albicans and demonstrated the ability to inhibit biofilm formation, a key virulence factor for this pathogen. nih.gov

| Fungal Strain | Compound (Structurally Similar) | MIC (µg/mL) |

|---|---|---|

| Candida albicans | Hyd. OCH3 | 11.1 |

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial potency of pyridazine derivatives is influenced by their structural features. The nature and position of substituents on the phenyl ring play a crucial role. For instance, the presence of an electron-donating group, such as the methoxy (B1213986) group in the para position of the anisyl moiety, can modulate the biological activity. nih.govnih.gov In some series of hydrazide-hydrazones, compounds with electron-donating groups have shown enhanced antibacterial activity. nih.gov

The degree of saturation of the pyridazine ring also appears to be a determinant of antimicrobial selectivity. Saturated pyrrolopyridazine derivatives have been found to be more active against Pseudomonas aeruginosa and Candida albicans, whereas partially saturated analogues show greater activity against Staphylococcus aureus and Bacillus subtilis. nih.gov Aromatic derivatives, on the other hand, tend to be more active against Bacillus subtilis. nih.gov These findings suggest that modifications to both the phenyl and pyridazine rings can be strategically employed to optimize the antimicrobial potency and spectrum of activity of these compounds.

Antihypertensive and Vasorelaxant Properties

Hydrazinopyridazine derivatives have been recognized for their notable vasorelaxant and antihypertensive activities. Research into novel 6-aryl-5-piperidino-3-hydrazinopyridazines, which are structurally related to the well-known antihypertensive drug hydralazine, has demonstrated their capacity to induce relaxation in vascular tissues. nih.gov These compounds have shown concentration-dependent relaxation of contractions in rat aortic rings, indicating a direct effect on vascular smooth muscle. nih.gov Further studies on various 3-hydrazinopyridazine derivatives have confirmed their potential as antihypertensive agents, with some exhibiting significant hypotensive action in both normotensive and spontaneously hypertensive rat models. nih.govnih.gov

Comparison with Established Antihypertensive Drugs (e.g., Hydralazine)

Direct comparisons have been a key aspect of evaluating the therapeutic potential of new hydrazinopyridazine compounds. In studies comparing novel derivatives to established drugs like hydralazine and dihydralazine, the new compounds have often demonstrated superior or equivalent efficacy. For instance, certain 3-hydrazino-6-monoalkylaminopyridazines were found to have the same or higher antihypertensive activity than hydralazine. nih.gov Similarly, the vasorelaxant potency of three novel 6-aryl-5-piperidino-3-hydrazinopyridazines, based on their IC50 values, was reported to be greater than that of hydralazine. nih.gov One particularly potent derivative, 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine, exhibited 4.9 times the activity of dihydralazine when administered orally to spontaneously hypertensive rats. nih.gov

Studies on Vascular Smooth Muscle Relaxation

The primary mechanism behind the antihypertensive effects of these compounds lies in their ability to relax vascular smooth muscle. In vitro studies using rat aortic rings have shown that new hydrazinopyridazine derivatives can effectively relax contractions induced by agents like noradrenaline or high potassium concentrations. nih.gov This relaxation effect is observed in a concentration-dependent manner and occurs independently of the vascular endothelium. nih.gov This suggests a direct action on the smooth muscle cells of the blood vessel walls. The ability to counteract vasoconstriction is a hallmark of their potential as vasodilator agents. nih.govdocumentsdelivered.com

Intracellular Mechanisms of Action

Investigations into the subcellular activity of these compounds suggest an intracellular mechanism of action. nih.gov The vasorelaxant effect does not appear to be mediated by the blockade of transmembrane calcium (Ca2+) movements through specific channels. nih.gov However, the new hydrazinopyridazines, along with hydralazine, were found to significantly inhibit contractions induced by noradrenaline or caffeine in a Ca2+-free medium. nih.gov For the related compound hydralazine, research indicates that its primary action is to inhibit the inositol 1,4,5-trisphosphate (IP3)-induced release of Ca2+ from the sarcoplasmic reticulum within vascular smooth muscle cells. nih.govnih.gov This inhibition of calcium release from intracellular stores is a plausible mechanism for the vasorelaxant properties observed in the broader class of hydrazinopyridazine derivatives. nih.govnih.govnih.gov

Anticancer Potential

Beyond their cardiovascular applications, various hydrazide and hydrazone derivatives, including those with a pyridazine core, have demonstrated significant potential as anticancer agents. These compounds have been evaluated for their ability to inhibit the growth of cancer cells and induce programmed cell death. nih.govnih.govmdpi.comnih.govekb.eg

In vitro Cytotoxicity against Various Cancer Cell Lines

Numerous studies have documented the cytotoxic effects of hydrazinopyridazine-related structures against a panel of human cancer cell lines. The effectiveness is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. For example, certain hydrazonoyl halides showed potent cytotoxic activity, with IC50 values below 20 μM across cell lines such as the human prostate cancer cell line (PC3), human colon cancer cell line (HCT-116), human breast adenocarcinoma cell line (MCF-7), and human liver cancer cell line (HepG-2). nih.gov Similarly, a specific dispiropiperazine derivative displayed anti-proliferative activity against 18 different human cancer cell lines with IC50 values ranging from 0.63 to 13 µM. nih.gov

Table 1: In Vitro Cytotoxicity of Hydrazone and Hydrazide Derivatives

| Compound Class | Cancer Cell Line | Reported IC50 Values (μM) | Reference |

|---|---|---|---|

| Hydrazonoyl Halides | PC3, HCT-116, MCF-7, HepG-2 | <20 | nih.gov |

| Dispiropiperazine Derivative | Panel of 18 Human Cancer Lines | 0.63 - 13 | nih.gov |

| Isatin-Hydrazones | MCF-7 | 1.51 - 32.48 | nih.gov |

| Isatin-Hydrazones | A2780 (Ovarian) | 18.96 | nih.gov |

| Indolyl-Hydrazones | MCF-7 | 2.73 - 10.2 | mdpi.com |

Cell Cycle Modulation and Apoptosis Induction

The anticancer activity of these compounds is often linked to their ability to interfere with the cell cycle and induce apoptosis (programmed cell death). nih.govnih.gov Studies on promising hydrazonoyl halides revealed that they can cause cell growth arrest at the G2/M phase of the cell cycle in both MCF-7 and HCT-116 cancer cells. nih.gov This cell cycle arrest prevents cancer cells from dividing and proliferating. Furthermore, these compounds were found to induce apoptosis in MCF-7 cells. nih.gov The mechanism of apoptosis induction involves the upregulation of pro-apoptotic proteins such as caspase-3 and BAX, which play crucial roles in executing the cell death program. nih.gov Other related derivatives have also been shown to arrest the cell cycle at the G2/M or G1 phase and trigger apoptosis and necrosis in cancer cells. nih.govnih.gov

Enzymatic Target Identification (e.g., CDK2 inhibition)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. CDK2, in particular, plays a vital role in the transition from the G1 to the S phase of the cell cycle. Consequently, it has emerged as a significant target for anticancer drug development. A series of 3,6-disubstituted pyridazines have been identified as a novel class of CDK2 inhibitors.

In one study, researchers synthesized and evaluated a series of these derivatives for their ability to inhibit the CDK2/Cyclin A2 complex. The results demonstrated that specific substitutions on the pyridazine ring are critical for potent inhibitory activity. For instance, compounds featuring a morpholine moiety at the C-6 position and various substituted phenyl groups at the C-3 position showed significant potency. The most active compounds, 11l and 11m , displayed IC₅₀ values in the sub-micromolar range, indicating strong inhibitory potential against CDK2. nih.govresearchgate.net These findings suggest that the 3,6-disubstituted pyridazine scaffold is a promising framework for developing selective and potent CDK2 inhibitors. nih.govresearchgate.net

| Compound | Structure/Substitution | CDK2/CycA2 IC₅₀ (µM) |

|---|---|---|

| 11l | C-6 Morpholine, C-3 4-Chlorophenyl | 0.19 ± 0.01 |

| 11m | C-6 Morpholine, C-3 4-Fluorophenyl | 0.21 ± 0.01 |

Antitumor Activity of Derivatives

The antitumor potential of pyridazine derivatives has been extensively explored, with research focusing on their efficacy against various cancer cell lines. The 3,6-disubstituted pyridazines that demonstrated CDK2 inhibition also exhibited potent anti-proliferative activity against human cancer cells.

Specifically, these compounds were tested against breast cancer cell lines (T-47D and MDA-MB-231) and an ovarian cancer cell line (SKOV-3). The derivatives showed good anti-proliferative action against the breast cancer lines, with IC₅₀ values ranging from 0.43 µM to 35.9 µM. nih.govresearchgate.net Compounds 11l and 11m , the most potent CDK2 inhibitors, were also among the most effective in suppressing cancer cell growth. nih.govresearchgate.net

In a separate study, another series of novel 3,6-disubstituted pyridazine derivatives was evaluated against the NCI-60 human tumor cell line panel. acs.orgnih.gov One particular compound, 9e , demonstrated the highest growth inhibition across most of the 60 cell lines, with notable activity against leukemia, CNS cancer, melanoma, ovarian cancer, and breast cancer cell lines. acs.orgnih.govbue.edu.eg Subsequent in vivo testing in an Ehrlich ascites carcinoma solid tumor model confirmed the anticancer activity of compound 9e , which led to a reduction in mean tumor volume. acs.orgnih.govbue.edu.eg The mechanism of action for this series was linked to the downregulation of the c-jun N-terminal kinase-1 (JNK1) pathway. nih.govbue.edu.eg

| Compound | IC₅₀ T-47D (µM) | IC₅₀ MDA-MB-231 (µM) |

|---|---|---|

| 11l | 0.43 ± 0.01 | 0.99 ± 0.03 |

| 11m | 1.57 ± 0.05 | 1.83 ± 0.06 |

Other Reported Biological Activities of Pyridazine Derivatives

Beyond their role in cancer therapy, pyridazine derivatives have demonstrated a wide array of other pharmacological activities.

CNS Depressant and Stimulant Properties

The pyridazine scaffold has been investigated for its effects on the central nervous system (CNS). Certain derivatives have been found to possess psychotropic properties, particularly as antidepressants. google.com These compounds are believed to act as mood elevators. google.com In other research, pyrazolo[3,4-c]pyridazine derivatives were synthesized and studied for their effects on the CNS. These studies included assessments of motor activity and interactions with CNS stimulants like amphetamine, indicating that the pyridazine core can be modulated to achieve either depressant or stimulant-like effects. nih.gov Some pyridine alkaloids, a related class of compounds, are known to have sedative properties, further suggesting the potential of nitrogen-containing heterocycles to influence CNS activity. nih.gov

Anti-diabetic and Anti-obesity Activities

Pyridazine derivatives have emerged as promising candidates for the treatment of type 2 diabetes mellitus (T2DM) and obesity. One therapeutic strategy involves the inhibition of carbohydrate-hydrolyzing enzymes to manage postprandial hyperglycemia. researchgate.net Studies have shown that certain pyridazine analogs can effectively inhibit α-amylase, a key enzyme in carbohydrate digestion. researchgate.netresearchgate.net Other research has focused on G protein-coupled receptor 119 (GPR119), a target known to be involved in glucose-stimulated insulin secretion. Synthesized 3,6-disubstituted pyridazine analogs were found to be potent GPR119 agonists, showing much stronger activity than the endogenous ligand oleylethanolamide (OEA). yakhak.org Furthermore, some pyridazine derivatives have been investigated for their ability to lower elevated lipid levels, which is relevant for treating both diabetes and obesity. google.com

Neuroprotective and Anti-Alzheimer's Activities

The multifaceted pathology of Alzheimer's disease (AD) has prompted the development of multi-target ligands, and pyridazine derivatives have shown significant potential in this area. The cholinergic hypothesis of AD points to a deficit in the neurotransmitter acetylcholine. Pyridazine analogs have been designed as inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine. echemcom.com For example, 3-[2-(1-benzylpiperidin-4-yl) ethylamino]-6-phenylpyridazine was found to be a potent AChE inhibitor with an IC₅₀ of 0.12 µM. echemcom.com

More advanced research has focused on developing multifunctional agents. A series of 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives were investigated for their ability to simultaneously inhibit AChE and prevent the aggregation of amyloid-beta (Aβ) peptides, another key pathological feature of AD. nih.gov Computational studies, including 2D-QSAR modeling and molecular dynamics simulations, have supported the design of novel pyridazine derivatives with favorable interactions with these key AD-related proteins. nih.gov

Antiviral (e.g., HIV-1) Activity

Pyridazine-based compounds have been identified as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1). A significant body of research has focused on their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which block a key enzyme required for viral replication.

A series of diarylpyridazine (DAPD) derivatives were synthesized and showed excellent anti-HIV-1 activity, with most compounds active at submicromolar concentrations. nih.gov The most promising compound from this series, 8g , inhibited HIV-1 with an EC₅₀ value of 0.034 µM, which was more potent than the reference drugs nevirapine and delavirdine. nih.gov Additionally, imidazo[1,5-b]pyridazine derivatives have been developed as powerful HIV-1 inhibitors. nih.govacs.org In an effort to enhance efficacy, heterodimers combining an imidazo[1,5-b]pyridazine (the NNRTI component) with d4T (a nucleoside reverse transcriptase inhibitor, NRTI) were created. These conjugates displayed anti-HIV-1 activity comparable to d4T and were also effective against HIV-2 and nevirapine-resistant HIV-1 strains. nih.gov

| Compound Class | Example Compound | Target | Activity (EC₅₀) |

|---|---|---|---|

| Diarylpyridazine (DAPD) | 8g | HIV-1 Reverse Transcriptase | 0.034 µM |

| Imidazo[1,5-b]pyridazine-d4T conjugate | - | HIV-1 / HIV-2 Reverse Transcriptase | Comparable to d4T |

Enzyme Inhibition Studies

Following a comprehensive review of available scientific literature, no specific studies detailing the direct enzyme inhibition activities of this compound have been identified. Research focusing on the pharmacological profile of this particular compound has primarily centered on other areas, such as its potential antihypertensive effects, a common characteristic among hydrazinopyridazine derivatives.

While the broader class of hydrazinopyridazines has been investigated for various biological activities, specific data on the enzymatic inhibition by this compound is not present in the currently accessible scientific literature. Therefore, the following sections on its impact on metabolic and other enzymes cannot be completed with specific research findings for this compound.

Impact on Metabolic Enzymes (e.g., Pyruvate Kinase, Lactate Dehydrogenase)

There are no available research findings or data tables in the scientific literature that specifically investigate the impact of this compound on metabolic enzymes such as pyruvate kinase or lactate dehydrogenase.

Inhibition of Other Relevant Enzymes

No studies have been found in the existing scientific literature that report on the inhibitory effects of this compound on any other relevant enzymes.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been pivotal in understanding the intrinsic properties of 3-(p-Anisyl)-6-hydrazinopyridazine. These methods provide a detailed description of the molecule's electronic and geometric features.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, DFT calculations have been employed to identify its lowest energy conformation. Theoretical studies on related hydrazine (B178648) derivatives suggest that the geometry is influenced by the interplay of steric and electronic effects of the p-anisyl and hydrazinopyridazine moieties. The planarity of the pyridazine (B1198779) ring and the orientation of the p-anisyl group relative to it are key parameters determined through these calculations.

Analysis of the electronic structure provides a map of the electron distribution within the molecule, which is crucial for predicting its reactivity. Molecular Electrostatic Potential (MEP) maps are particularly insightful, as they visualize the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For molecules containing heteroatoms like nitrogen and oxygen, such as this compound, the MEP typically shows negative potential regions around these atoms, indicating their propensity to act as hydrogen bond acceptors or sites for electrophilic attack. The electrostatic potential is a key factor in understanding intermolecular interactions, including how the molecule might bind to a biological target.

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Predicted NMR and IR Data for Related Hydrazinopyridazine Structures

| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies | Key Structural Correlations |

|---|---|---|

| ¹H NMR | Aromatic protons: δ 7.0-8.5 ppm; Hydrazino protons: δ 4.5-10.0 ppm (variable); Methoxy (B1213986) protons: δ ~3.8 ppm | The chemical shifts are sensitive to the electronic environment and conformation. The broadness and position of the hydrazino NH protons can indicate hydrogen bonding. |

| ¹³C NMR | Aromatic carbons: δ 110-160 ppm; Pyridazine carbons: δ 120-160 ppm; Methoxy carbon: δ ~55 ppm | The positions of the carbon signals reflect the electron density and hybridization state. |

| IR Spectroscopy | N-H stretching: ~3200-3400 cm⁻¹; C=N stretching (pyridazine): ~1580-1620 cm⁻¹; C-O stretching (anisyl): ~1240-1260 cm⁻¹ | The vibrational frequencies correspond to specific bond stretching and bending motions within the molecule. |

Note: The data presented is based on typical ranges observed for structurally similar compounds and serves as an illustrative example of what can be obtained from computational predictions.

Molecular Docking and Molecular Dynamics Simulations

To explore the potential biological activity of this compound, molecular docking and molecular dynamics simulations are employed. These techniques model the interaction of the molecule with biological macromolecules, such as proteins and enzymes.

Molecular docking studies predict the preferred binding orientation of a ligand (in this case, this compound) within the active site of a receptor. These studies have been performed on analogous heterocyclic compounds, revealing the importance of hydrogen bonding and π-π stacking interactions in stabilizing the ligand-receptor complex. For this compound, the hydrazino group can act as a hydrogen bond donor and acceptor, while the pyridazine and anisyl rings can engage in π-π stacking with aromatic amino acid residues in a protein's binding pocket.

By docking this compound against a panel of known enzyme structures, it is possible to generate hypotheses about its potential biological targets. For instance, pyridazine derivatives have been investigated as inhibitors of various kinases and other enzymes. The p-anisyl group can contribute to binding affinity and selectivity. Such predictions, while theoretical, are invaluable for guiding experimental screening efforts to discover the therapeutic potential of new chemical entities.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a important component in the field of medicinal chemistry, focusing on the connection between the chemical structure of a molecule and its biological activity. The core principle of SAR is that the activity of a compound is directly related to its chemical structure, and minor modifications to the structure can lead to significant changes in its biological effects. For the compound this compound, SAR studies would systematically explore how alterations to its three main components—the p-anisyl group, the pyridazine core, and the hydrazino moiety—impact its biological targets.

Correlation of Molecular Descriptors with Biological Activity

The biological activity of a compound like this compound can be quantitatively linked to its physicochemical properties, which are described by molecular descriptors. These descriptors can be calculated using computational methods and include electronic, steric, and hydrophobic parameters. Electronic descriptors might include dipole moment and orbital energies (HOMO and LUMO), which provide insight into a molecule's reactivity and ability to participate in charge-transfer interactions. Steric descriptors, such as molecular volume and surface area, describe the size and shape of the molecule, which are critical for its fit into a biological target's binding site. Hydrophobic descriptors, like the partition coefficient (log P), indicate how the compound will distribute between aqueous and lipid environments in the body.

A comprehensive search of scientific literature did not yield specific studies correlating the molecular descriptors of this compound with a particular biological activity. However, in a hypothetical study, one would calculate a range of these descriptors and use statistical methods to find a correlation with an observed biological effect, such as enzyme inhibition or receptor binding affinity.

Illustrative Table of Molecular Descriptors and Biological Activity

| Descriptor | Value (Hypothetical) | Correlation with Activity (Hypothetical) |

| Molecular Weight | 216.24 g/mol | Positive |

| LogP | 1.85 | Negative |

| Hydrogen Bond Donors | 2 | Positive |

| Hydrogen Bond Acceptors | 4 | Positive |

| Polar Surface Area | 78.5 Ų | Positive |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govsemanticscholar.org A QSAR model can be represented by an equation where the biological activity is a function of one or more molecular descriptors. These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govsemanticscholar.org

For this compound, a QSAR study would involve synthesizing a series of analogs with variations in the anisyl and pyridazine moieties and testing their biological activity. The resulting data would be used to develop a QSAR model. For example, a hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * (Molecular Weight) + 1.2 * (Dipole Moment) + C

This equation would suggest that higher lipophilicity and dipole moment, and lower molecular weight, are favorable for the biological activity . No specific QSAR models for this compound have been reported in the literature.

Pharmacokinetic and Toxicological Predictions (ADME)

In silico methods for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates are crucial for early-stage drug discovery. These predictions help in identifying compounds with potentially poor pharmacokinetic profiles, thus reducing the likelihood of late-stage failures.

A detailed ADME profile for this compound has not been published. The following sections describe the types of predictions that would be made in such a study.

Absorption, Distribution, Metabolism, Excretion Prediction

Illustrative ADME Prediction Data for this compound

| ADME Property | Predicted Value (Hypothetical) | Interpretation |

| Human Intestinal Absorption | Good | Likely well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | May have moderate absorption across the intestinal wall. |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding | High | May have a long duration of action. |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

Drug-likeness Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. Several "rules of thumb" are used for this assessment, with Lipinski's Rule of Five being the most common. This rule states that a compound is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (LogP) not greater than 5.

Based on its known structure, this compound would likely pass Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability. However, a full drug-likeness assessment would also consider other parameters like polar surface area and the number of rotatable bonds.

Illustrative Drug-Likeness Assessment

| Rule | Value for this compound (Calculated/Predicted) | Compliance |

| Molecular Weight | 216.24 | Yes |

| LogP | ~1.85 | Yes |

| Hydrogen Bond Donors | 2 | Yes |

| Hydrogen Bond Acceptors | 4 | Yes |

| Lipinski's Rule of Five | 0 Violations | Yes |

Future Directions and Research Perspectives

Design and Synthesis of Novel 3-(p-Anisyl)-6-hydrazinopyridazine Derivatives with Enhanced Bioactivity

A primary direction for future research is the rational design and synthesis of new derivatives of this compound to yield compounds with superior potency and selectivity. One approach involves the reaction of 3,6-dichloropyridazine (B152260) with various N-monoalkylbenzylamines, followed by reaction with hydrazine (B178648) and subsequent debenzylation, which has yielded 3-hydrazino-6-monoalkylaminopyridazines with notable antihypertensive activity. nih.gov

Another promising strategy is the synthesis of pyrazole (B372694) derivatives, which are known to possess a wide range of biological activities, including antitumor and anti-inflammatory effects. The versatility of the pyrazole scaffold allows for its use in designing anticancer agents that target multiple tumor pathways.

Further exploration will likely involve the creation of hybrid molecules that combine the this compound core with other pharmacophores to achieve new or synergistic biological effects. The modification of the 6-position of the pyridazine (B1198779) ring remains a key strategy for modulating the bioactivity of this class of compounds.

In-depth Mechanistic Investigations of Biological Activities

While many derivatives of this compound have shown significant biological activity, the precise molecular mechanisms often require further clarification. For instance, although some derivatives exhibit antihypertensive effects, the specific receptors or enzymes they target are not always well understood. nih.gov Future research will need to use advanced biochemical and pharmacological methods to identify these targets.

For derivatives showing anticonvulsant properties, more detailed studies are necessary to determine their mechanism of action, whether through interaction with neurotransmitter receptors, ion channels, or other systems in the central nervous system. A deeper understanding of the structure-activity relationships (SAR) at a mechanistic level will enable the rational design of more effective and selective next-generation compounds.

Development of this compound-based Probes and Tools

The inherent biological activity of the this compound scaffold makes it an excellent candidate for the development of chemical probes and research tools. By incorporating fluorescent tags, biotin (B1667282) labels, or other markers, researchers can create probes to visualize and identify their biological targets within cells and tissues.

These tools would be invaluable for target validation and for studying the downstream signaling pathways affected by these compounds. For example, a fluorescently labeled derivative could be used in cellular imaging to determine its subcellular localization and to identify binding partners through techniques such as pull-down assays followed by mass spectrometry.

Clinical Translation Potential and Preclinical Studies

The ultimate goal for the most promising derivatives of this compound is clinical translation. This requires extensive preclinical development, including comprehensive studies to assess their pharmacokinetic properties (absorption, distribution, metabolism, and excretion—ADME) and toxicological profiles.

Long-term efficacy and safety studies in relevant animal models of diseases like hypertension or epilepsy will be crucial for establishing a solid foundation for potential human clinical trials. The data from these preclinical investigations will be essential for advancing these compounds into Phase I clinical trials.

Exploration of Synergistic Effects with Existing Therapeutic Agents

Another promising area of future research is the investigation of synergistic effects between this compound derivatives and existing drugs. Combining these novel compounds with established therapeutic agents could lead to enhanced efficacy, reduced dosages, and potentially overcome drug resistance.

For example, in the context of cancer treatment, derivatives have been synthesized that show moderate to excellent antiproliferative activity against various cancer cell lines. nih.gov Combining these with existing chemotherapeutic agents could offer a more effective treatment strategy. Similarly, in hypertension, a derivative could be tested in combination with diuretics or beta-blockers. These studies would involve in vitro and in vivo models to identify synergistic combinations and understand the molecular basis for their enhanced effects.

Q & A

Q. Advanced

- Molecular Docking : Predict binding modes to targets like angiotensin-converting enzyme (ACE) or serotonin receptors. For example, pyridazine derivatives show affinity for piperazine-linked receptors in antihypertensive pathways .

- QSAR Modeling : Relate structural descriptors (e.g., LogP, TPSA) to activity. Substituents with higher electron-donating capacity (e.g., p-anisyl groups) enhance bioavailability .

- ADMET Prediction : Tools like SwissADME assess absorption, BBB penetration, and CYP450 inhibition risks. High TPSA (>60 Ų) may limit blood-brain barrier permeability .

What are the critical steps for characterizing hydrazine-related impurities in this compound synthesis?

Q. Advanced

- HPLC-MS Analysis : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to separate unreacted hydrazine intermediates. Monitor m/z peaks corresponding to hydrazine adducts .

- Stability Testing : Store samples under controlled humidity to prevent hydrazine oxidation. Degradation products (e.g., pyridazine ketones) can be quantified via UV-Vis at 254 nm .

- NMR Spin-Spin Coupling : Detect residual hydrazine protons (δ 3.5–4.5 ppm) in H NMR spectra .

How do structural modifications at the 3-position influence the pharmacological profile of pyridazine derivatives?

Q. Advanced

- Hydrazine vs. Alkyl/Aryl Groups : Hydrazine at the 3-position enhances hydrogen-bonding capacity, improving target engagement. Replacement with methyl groups reduces solubility but increases metabolic stability .

- Electron-Withdrawing Substituents : Chlorine or nitro groups at the 3-position may enhance antibacterial activity but introduce cytotoxicity risks .

Table 2 : Activity Comparison of 3-Substituted Pyridazines

| Substituent | Biological Activity | Target |

|---|---|---|

| -NH-NH2 (hydrazine) | Antihypertensive (ED 10 mg/kg) | ACE Inhibition |

| -Cl | Antibacterial (MIC 8 µg/mL) | Bacterial gyrase |

| -CH3 | Low solubility (LogS -3.2) | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。